Aclacinomycin A Demonstrates >10-Fold Lower Acute Cardiotoxicity Than Adriamycin in Hamster Model
In a direct comparative study evaluating acute cardiotoxicity in hamsters, aclacinomycin A exhibited more than 10-fold lower cardiotoxicity compared to adriamycin (doxorubicin), measured by electrocardiographic changes and histopathological examination of myocardial tissue [1]. This finding is corroborated by preclinical studies that established aclacinomycin A produces substantially less cardiotoxicity than other anthracyclines while maintaining approximately equivalent antitumor activity [2]. Clinically, congestive cardiomyopathy was uncommon in patients treated with aclacinomycin A despite prior anthracycline exposure [2].
| Evidence Dimension | Acute cardiotoxicity |
|---|---|
| Target Compound Data | Significantly reduced; >10-fold lower than adriamycin |
| Comparator Or Baseline | Adriamycin (doxorubicin) at comparable antitumor-effective doses |
| Quantified Difference | >10-fold lower acute cardiotoxicity |
| Conditions | Hamster model; electrocardiographic monitoring and histopathological myocardial examination |
Why This Matters
This >10-fold reduction in acute cardiotoxicity directly translates to an expanded therapeutic window and enables combination regimens where cumulative anthracycline cardiotoxicity would otherwise limit treatment duration or intensity.
- [1] Hori S, Shirai M, Hirano S, Oki T, Inui T, Tsukagoshi S, et al. Antitumor activity of new anthracycline antibiotics, aclacinomycin-A and its analogs, and their toxicity. Gan. 1977 Oct;68(5):685-90. View Source
- [2] Warrell RP Jr. Aclacinomycin A: clinical development of a novel anthracycline antibiotic in the haematological cancers. Drugs Exp Clin Res. 1986;12(1-3):275-82. View Source
